2-Methoxy-9H-xanthen-9-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Methoxy-9H-xanthen-9-one derivatives has been explored through various methods. One approach involves the bimolecular Zn–HCl reduction in glacial acetic acid using methoxy-substituted xanthone as a starting material, producing compounds with E-type conformation anti-folded conformers (Xia Tian & Qin-Hua Song, 2013). Another method for introducing methoxy groups onto sulfhydryl functions includes S-alkylation reactions involving the corresponding xanthydrols (Yongxin Han & G. Barany, 1997).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-9H-xanthen-9-one and its derivatives often features the methoxy group almost coplanar with the attached benzene ring, indicating a degree of planarity and conjugation within the molecule, contributing to its chemical behavior and reactivity (Xia Tian & Qin-Hua Song, 2013).
Chemical Reactions and Properties
The chemical reactions involving 2-Methoxy-9H-xanthen-9-one derivatives often include transformations facilitated by conditions such as acid catalysis or the presence of silane or thiol scavengers for the removal of protecting groups (Yongxin Han & G. Barany, 1997). These reactions are significant for the synthesis of various xanthene derivatives with potential applications in different scientific fields.
Physical Properties Analysis
The physical properties of 2-Methoxy-9H-xanthen-9-one derivatives include their crystalline structures and interactions, such as hydrogen bonding and π-π interactions, which are critical for understanding the compound's stability, solubility, and overall behavior in different environments. For instance, the crystal structure analysis of related xanthene compounds reveals discrete molecules held by π interactions and hydrogen bonds (F. Toda et al., 1985).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-9H-xanthen-9-one include its reactivity in various chemical reactions, such as condensation reactions with aromatic aldehydes under specific conditions to produce xanthene derivatives (A. Mobinikhaledi et al., 2013). These properties are pivotal for the compound's applications in synthesis and the development of new materials.
Scientific Research Applications
Peptide Synthesis : The 9H-xanthen-9-yl (Xan) and 2-methoxy-9H-xanthen-9-yl (2-Moxan) groups are used in peptide synthesis. They are introduced onto sulfhydryl functions by S-alkylation reactions and removed rapidly by acid in the presence of silane or thiol scavengers. These groups have applications in the solid-phase syntheses of model peptides (Han & Bárány, 1997).
Synthesis of Xanthones and Related Products : In a study exploring CAN-mediated oxidations, 2,3-dimethoxy-9H-xanthen-9-one was synthesized from certain phenyl methanones. These transformations showcase the potential of 2-Methoxy-9H-xanthen-9-one derivatives in organic synthesis (Johnson et al., 2010).
Electrophilic Reactivity Studies : A study on the electrophilic reactivity of tetrabromorhodamine 123, derived from 2-Methoxy-9H-xanthen-9-one, showed that the electron-withdrawing effect of bonded Br atoms significantly enhances molecular electrophilicity. This has implications for understanding the reactivity of these compounds (Ferreira et al., 2012).
Applications in OLEDs : 2-Methoxy-9H-xanthen-9-one derivatives were studied for their application in organic light emitting diodes (OLEDs). The study focused on their photophysical properties, charge mobility, and thermal stability, demonstrating their potential use in OLED technology (Nasiri et al., 2021).
NMR Assignments in Fungal Metabolites : Studies on endophytic fungi have led to the identification and NMR characterization of new xanthone derivatives, including 7‐hydroxy‐3‐(hydroxymethyl)‐1‐methoxy‐9H‐xanthen‐9‐one, highlighting the role of these compounds in natural product chemistry (Davis & Pierens, 2006).
Synthesis of Xanthene Derivatives : Research has focused on synthesizing and elucidating the structure of various xanthene derivatives, including those related to 2-Methoxy-9H-xanthen-9-one, which have applications in pharmaceutical and chemical industries (Huang et al., 2010).
Future Directions
properties
IUPAC Name |
2-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCOQQFPCMIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153258 | |
Record name | 9H-Xanthen-9-one, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methoxy-9H-xanthen-9-one | |
CAS RN |
1214-20-6 | |
Record name | 2-Methoxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
Record name | 2-Methoxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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